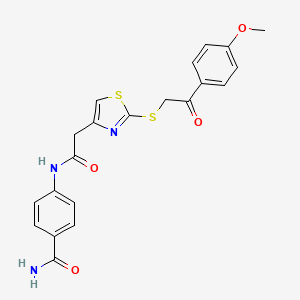
4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide represents a novel class of thiazole-containing benzamides with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3S, with a molecular weight of approximately 398.48 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The thiazole ring enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit various kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Mechanistic Insights
Studies utilizing flow cytometry and Western blot analysis revealed that the compound induces cell cycle arrest at the G0/G1 phase, correlating with increased expression of cyclin-dependent kinase inhibitors such as p21 and p27.
Case Studies
- Study on MCF-7 Cells : In a controlled experiment, treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 72 hours. Mechanistic studies indicated the activation of caspase pathways, confirming apoptosis as the mode of action.
- In Vivo Efficacy : In xenograft models using MCF-7 cells implanted in mice, administration of the compound at doses of 20 mg/kg significantly reduced tumor volume compared to control groups over a 28-day treatment period.
Toxicity Profile
Preliminary toxicity assessments indicated that the compound exhibits low toxicity towards normal human fibroblast cells, with an IC50 greater than 50 µM, suggesting a favorable therapeutic index.
Propiedades
IUPAC Name |
4-[[2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-17-8-4-13(5-9-17)18(25)12-30-21-24-16(11-29-21)10-19(26)23-15-6-2-14(3-7-15)20(22)27/h2-9,11H,10,12H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLZUHBRIBLIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














